3-ETHYL-1-{5-[(ETHYLCARBAMOYL)AMINO]-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL}UREA
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Overview
Description
3-ETHYL-1-{5-[(ETHYLCARBAMOYL)AMINO]-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL}UREA is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone core, which is often associated with biological activity and pharmaceutical relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-1-{5-[(ETHYLCARBAMOYL)AMINO]-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL}UREA typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of ethyl and ethylcarbamoyl groups through nucleophilic substitution and amide formation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements of pharmaceutical-grade compounds.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-1-{5-[(ETHYLCARBAMOYL)AMINO]-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-ETHYL-1-{5-[(ETHYLCARBAMOYL)AMINO]-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL}UREA has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving imidazolidinone-containing proteins.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating diseases related to protein misfolding and aggregation.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ETHYL-1-{5-[(ETHYLCARBAMOYL)AMINO]-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide
- 4-(benzo[d]thiazol-2-yl)aniline derivatives
Uniqueness
Compared to similar compounds, 3-ETHYL-1-{5-[(ETHYLCARBAMOYL)AMINO]-1,3-DIMETHYL-2-OXOIMIDAZOLIDIN-4-YL}UREA stands out due to its specific structural features, such as the imidazolidinone core and the presence of ethylcarbamoyl groups. These unique characteristics contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
1-ethyl-3-[5-(ethylcarbamoylamino)-1,3-dimethyl-2-oxoimidazolidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6O3/c1-5-12-9(18)14-7-8(15-10(19)13-6-2)17(4)11(20)16(7)3/h7-8H,5-6H2,1-4H3,(H2,12,14,18)(H2,13,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLCSIGPZWQESQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1C(N(C(=O)N1C)C)NC(=O)NCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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